
Methylecgonidine
Übersicht
Beschreibung
Es ist ein Pyrolyseprodukt, das beim Rauchen von Crack-Kokain gebildet wird, was es zu einem nützlichen Biomarker macht, um speziell auf den Konsum von Crack-Kokain zu testen, im Gegensatz zu Pulverkokain, das kein Methylecgonidin als Metaboliten bildet .
Herstellungsmethoden
Methylecgonidin kann nicht-pyrolytisch aus Kokain durch Hydrolyse und Dehydratisierung, gefolgt von Veresterung mit Methanol, synthetisiert werden . Eine weitere Methode beinhaltet die Reaktion von 2,4,6-Cycloheptatrien-7-Carbonsäure mit Methylamin . Diese Verbindung kann auch durch eine Tandem-Cyclopropanierung/Cope-Umlagerung synthetisiert werden .
Chemische Reaktionsanalyse
Methylecgonidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Methylecgonidin kann zu Ecgonidin oxidiert werden.
Hydrolyse: Es kann zu Ecgonidin hydrolysiert werden.
Veresterung: Methylecgonidin kann mit Methanol verestert werden, um seinen Methylester zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Methanol für die Veresterung und verschiedene Oxidationsmittel für Oxidationsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Ecgonidin und sein Methylester .
Vorbereitungsmethoden
Methylecgonidine can be synthesized non-pyrolytically from cocaine via hydrolysis and dehydration, followed by esterification with methanol . Another method involves the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine . This compound can also be synthesized by a tandem cyclopropanation/Cope rearrangement .
Analyse Chemischer Reaktionen
Methylecgonidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ecgonidine.
Hydrolysis: It can be hydrolyzed to form ecgonidine.
Esterification: This compound can be esterified with methanol to form its methyl ester.
Common reagents and conditions used in these reactions include methanol for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are ecgonidine and its methyl ester .
Wissenschaftliche Forschungsanwendungen
Biomarker for Crack Cocaine Use
Methylecgonidine serves as a crucial biomarker for identifying recent crack cocaine use. Unlike powder cocaine, which does not produce this specific metabolite, the presence of this compound in biological samples indicates recent exposure to crack cocaine. Its short half-life of approximately 18-21 minutes allows researchers to estimate the timing of last use based on the concentrations of this compound and its metabolite, ecgonidine .
Cardiovascular Effects
Research has demonstrated that this compound significantly affects cardiovascular function. Studies indicate that it acts primarily on M2 muscarinic receptors in cardiac myocytes, leading to negative inotropic effects (decreased contractility) and alterations in intracellular calcium dynamics. In isolated ferret myocytes, this compound was found to decrease peak cell shortening and intracellular calcium concentration in a dose-dependent manner, suggesting potential structural damage to cardiac cells at high concentrations .
- Table 1: Effects of this compound on Cardiomyocytes
Concentration (M) | Peak Cell Shortening | Peak [Ca2+]i | Notes |
---|---|---|---|
10^-8 | Decreased | Decreased | Dose-dependent effects observed |
10^-4 | Irreversible damage | Significant drop | Suggests structural damage to myocytes |
Nitric Oxide Production
This compound has also been shown to enhance nitric oxide production in cultured neonatal rat cardiomyocytes. When treated with this compound, there was a notable increase in nitric oxide levels, indicating its potential role in modulating cardiovascular responses through nitric oxide pathways .
Toxicological Implications
This compound exhibits distinct toxicological profiles compared to other cocaine metabolites. Studies suggest it may be more harmful to organs such as the heart, lungs, and liver due to its partial agonist effects at muscarinic receptors, which can lead to DNA fragmentation and neuronal apoptosis .
- Case Study: Cardiac Toxicity
A study involving cardiac myocytes exposed to this compound revealed irreversible negative contractile actions that were not mediated by muscarinic pathways alone, indicating a direct toxic effect on heart tissue .
Synthesis and Derivatives
This compound is not only significant as a standalone compound but also serves as a precursor for synthesizing various phenyltropane analogues, which have potential therapeutic applications. Compounds such as Troparil and Lometopane are derived from this compound and are being investigated for their pharmacological properties .
- Table 2: Phenyltropane Analogues Derived from this compound
Compound Name | Potential Applications |
---|---|
Troparil | Dopamine transporter studies |
Lometopane | Research on neuropharmacology |
CFT | Imaging studies for dopamine |
Wirkmechanismus
Methylecgonidine exerts its effects through partial agonist activity at M1 and M3 muscarinic receptors. This leads to DNA fragmentation and neuronal death by apoptosis . The compound’s toxicity is specifically more harmful to the heart, lungs, and liver compared to other byproducts of cocaine .
Vergleich Mit ähnlichen Verbindungen
Methylecgonidin ähnelt anderen Tropanalkaloiden wie Kokain und Ecgoninmethylester. Es ist insofern einzigartig, als es speziell als Pyrolyseprodukt gebildet wird, wenn Crack-Kokain geraucht wird . Dies macht es zu einem wertvollen Biomarker, um zwischen dem Konsum von Crack-Kokain und Pulverkokain zu unterscheiden .
Ähnliche Verbindungen umfassen:
Kokain: Ein Stimulans, das aus der Kokapflanze gewonnen wird.
Ecgoninmethylester: Ein Metabolit von Kokain.
Troparil: Ein Phenyltropan-Analogon, das in der wissenschaftlichen Forschung verwendet wird.
Biologische Aktivität
Methylecgonidine (MEG), a significant pyrolysis product of cocaine, particularly when smoked as crack cocaine, exhibits a range of biological activities that impact both cardiovascular and neurological systems. This article delves into the pharmacokinetics, pharmacodynamics, and toxicological effects of MEG, supported by data tables and relevant case studies.
Overview of this compound
This compound is synthesized from cocaine through pyrolysis, resulting in its formation during the smoking of crack cocaine. It serves as a biomarker for distinguishing crack cocaine use from other forms of cocaine administration due to its unique metabolic pathway and rapid clearance from the bloodstream, with a half-life of approximately 18 to 21 minutes .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals its rapid metabolism and clearance. Studies indicate that MEG is quickly eliminated from the bloodstream, making it a useful indicator for recent crack cocaine use. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Half-life | 18-21 minutes |
Peak plasma concentration | Varies by dosage |
Clearance rate | Rapid |
Pharmacodynamics
This compound primarily acts as a muscarinic agonist , particularly at M2 receptors, leading to various cardiovascular effects. Research indicates that MEG induces hypotension and tachycardia in vivo, which can be antagonized by atropine, a muscarinic receptor blocker . The following table summarizes the effects of MEG on cyclic nucleotides in cell cultures:
Substance | Concentration (μM) | Cyclic GMP Increase (fold) | Cyclic AMP Change |
---|---|---|---|
Carbachol | 1 | 3.6 | Decrease |
Cocaine | 1 | 3.1 | Decrease |
This compound | 1 | 7.8 | Decrease |
Cardiovascular Effects
Research has demonstrated that this compound significantly affects cardiac function. In isolated ferret myocytes, MEG was found to decrease peak cell shortening and intracellular calcium concentration in a dose-dependent manner, indicating potential negative inotropic effects . Notably, these effects were more pronounced than those observed with cocaine itself.
Case Study: Cardiac Impact
In an experimental setup involving sheep, intravenous administration of MEG resulted in:
- Significant hypotension : A drop in blood pressure was observed across subjects.
- Tachycardia : Increased heart rates were noted post-administration.
- Bradycardia : Occurred in some cases shortly after administration, suggesting complex cardiovascular interactions .
Neurotoxicity
The neurotoxic potential of this compound has been highlighted in studies focusing on neuronal cell cultures. Research indicates that exposure to MEG leads to increased neuronal death through mechanisms involving muscarinic receptor activation and subsequent apoptosis . The following table summarizes findings related to neurotoxicity:
Treatment Condition | Neuronal Viability (%) |
---|---|
Control | 100 |
Cocaine Alone | 75 |
This compound Alone | 60 |
Cocaine + this compound | 30 |
The mechanisms through which this compound exerts its biological effects are complex:
- Muscarinic Receptor Activation : MEG primarily activates M2 muscarinic receptors, leading to increased cyclic GMP levels and modulation of intracellular calcium dynamics .
- Neurotoxic Effects : The interaction with cholinergic pathways may result in DNA fragmentation and neuronal cell death, particularly affecting areas like the hippocampus that are critical for memory and learning .
Eigenschaften
IUPAC Name |
methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSNEAHFGOEKBI-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276220 | |
Record name | (-)-Methylecgonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mesylate: White solid; [Sigma-Aldrich MSDS] | |
Record name | Anhydroecgonine methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11917 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
43021-26-7 | |
Record name | (-)-Anhydroecgonine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43021-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anhydroecgonine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043021267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Methylecgonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ecgonidine methyl ester mesylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ECGONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58C337KP3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylecgonidine acts as a muscarinic agonist, primarily targeting M2 muscarinic receptors in the heart [, , , ]. This interaction leads to several downstream effects, including:
- Hypotension and Tachycardia: Intravenous administration of this compound in sheep resulted in significant hypotension and tachycardia, effects attributed to its muscarinic agonist properties [].
- Negative Inotropic Effects: this compound decreases peak cell shortening and intracellular calcium transients in ferret and human cardiac myocytes, leading to negative inotropic effects [, ].
- Airway Smooth Muscle Relaxation: Contrary to its cardiac effects, this compound exhibits dose-dependent relaxation of acetylcholine-precontracted guinea pig tracheal rings, suggesting a potential role in modulating airway smooth muscle tone [].
- Impaired Melatonin Synthesis: this compound impairs melatonin synthesis in rat pineal glands, both in vivo and in vitro, by elevating intracellular calcium levels through muscarinic receptor activation [].
ANone: Unfortunately, the provided research papers do not include specific details regarding the molecular formula, weight, or spectroscopic data for this compound.
A: this compound degrades in biological matrices, especially in plasma. Its degradation primarily leads to the formation of ecgonidine (Anhydroecgonine) via hydrolysis [, ]. Factors influencing its stability include:
- Temperature: Lower temperatures significantly improve this compound stability []. Storage at -80°C is recommended for long-term stability [].
- pH: Basic pH conditions accelerate this compound hydrolysis [].
- Presence of Esterase Inhibitors: Adding esterase inhibitors like sodium fluoride effectively reduces this compound hydrolysis [, ].
ANone: The provided research does not discuss any catalytic properties or applications of this compound. The focus is primarily on its pharmacological effects and metabolism.
ANone: None of the provided research papers delve into computational chemistry or modeling studies of this compound.
ANone: The research primarily focuses on this compound stability in biological samples rather than formulation strategies. Key findings on its stability include:
- Rapid degradation in plasma: this compound undergoes rapid hydrolysis in plasma, forming ecgonidine [, ].
- Temperature and pH sensitivity: Its degradation is sensitive to both temperature and pH, with lower temperatures and acidic conditions favoring stability [, ].
ANone: The provided scientific research does not include information regarding specific SHE regulations concerning this compound.
ANone: The research provides insights into the PK/PD properties of this compound:
- Absorption: While not explicitly studied, the presence of this compound and its metabolite ecgonidine in the urine of crack cocaine smokers indicates its absorption through the lungs [, ].
- Distribution: Research shows the presence of this compound in various tissues, including liver, brain, blood, and urine, suggesting its distribution throughout the body [].
- Metabolism: The primary metabolic pathway for this compound involves hydrolysis to ecgonidine, primarily facilitated by butyrylcholinesterase [].
- Excretion: Both this compound and ecgonidine are primarily excreted in urine [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.